1-(prop-2-yn-1-yl)adamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(prop-2-yn-1-yl)adamantane is a chemical compound characterized by the presence of an adamantane core substituted with a prop-2-yn-1-yl group. The adamantane structure is a tricyclic hydrocarbon known for its stability and rigidity, making it a valuable scaffold in various chemical applications. The prop-2-yn-1-yl group introduces an alkyne functionality, which adds to the compound’s reactivity and versatility in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of 1-(prop-2-yn-1-yl)adamantane typically involves the alkylation of adamantane derivatives. One common method includes the reaction of 1-bromoadamantane with propargyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, yielding this compound .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis can be scaled up using similar reaction conditions with appropriate adjustments for larger volumes and reaction vessels.
Analyse Chemischer Reaktionen
1-(prop-2-yn-1-yl)adamantane undergoes various chemical reactions due to the presence of the alkyne group. Some notable reactions include:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the alkyne group using palladium on carbon (Pd/C) as a catalyst can yield the corresponding alkane.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while cycloaddition forms triazoles.
Wissenschaftliche Forschungsanwendungen
1-(prop-2-yn-1-yl)adamantane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and materials science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and neuroprotective properties.
Medicine: Some derivatives of adamantane, such as amantadine and memantine, are used in the treatment of neurological disorders. Research into similar compounds continues to explore their therapeutic potential.
Wirkmechanismus
The mechanism of action of 1-(prop-2-yn-1-yl)adamantane and its derivatives often involves interactions with specific molecular targets. For example, amantadine, a derivative of adamantane, acts as an NMDA receptor antagonist, modulating glutamatergic neurotransmission in the brain. This mechanism is beneficial in the treatment of Parkinson’s disease and other neurological conditions .
Vergleich Mit ähnlichen Verbindungen
1-(prop-2-yn-1-yl)adamantane can be compared to other adamantane derivatives such as:
Amantadine: Used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Bromantane: A psychostimulant with neuroprotective properties.
The uniqueness of this compound lies in its alkyne functionality, which provides additional reactivity compared to other adamantane derivatives. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmaceutical development .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(prop-2-yn-1-yl)adamantane involves the addition of a propargyl group to an adamantane molecule.", "Starting Materials": [ "Adamantane", "Propargyl bromide", "Potassium carbonate", "Dimethylformamide (DMF)", "Methanol" ], "Reaction": [ "The first step involves the deprotonation of adamantane using potassium carbonate in DMF to form the adamantane carbanion.", "Next, propargyl bromide is added to the reaction mixture and allowed to react with the adamantane carbanion to form the desired product.", "The reaction mixture is then quenched with methanol to stop the reaction and the product is isolated by filtration and purification." ] } | |
CAS-Nummer |
343857-51-2 |
Molekularformel |
C13H18 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
1-prop-2-ynyladamantane |
InChI |
InChI=1S/C13H18/c1-2-3-13-7-10-4-11(8-13)6-12(5-10)9-13/h1,10-12H,3-9H2 |
InChI-Schlüssel |
YGMWGIQNYLNHHN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC12CC3CC(C1)CC(C3)C2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.